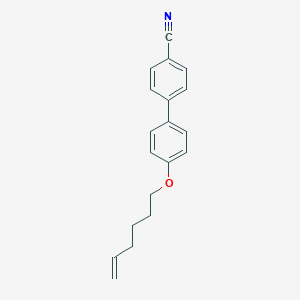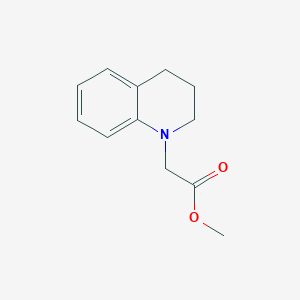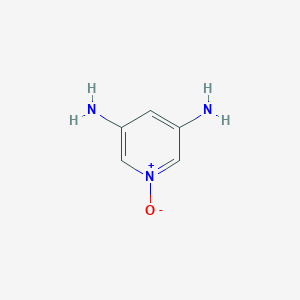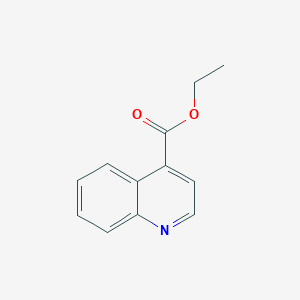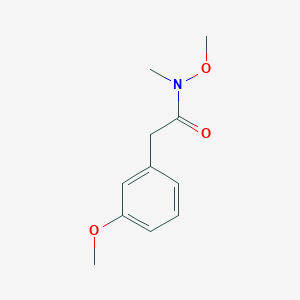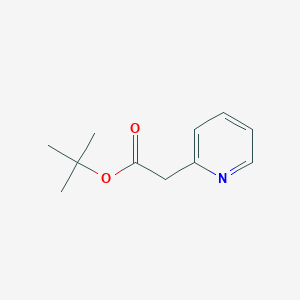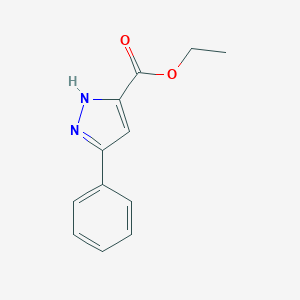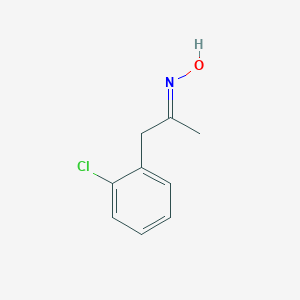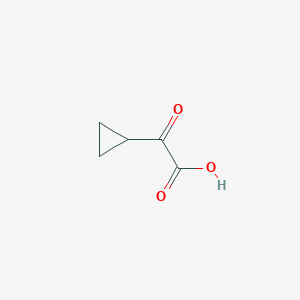
3-Chloro-2-methylpropan-1-ol
Übersicht
Beschreibung
3-Chloro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H9ClO . It has an average mass of 108.567 Da and a monoisotopic mass of 108.034195 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methylpropan-1-ol consists of carbon, hydrogen, chlorine, and oxygen atoms . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2-methylpropan-1-ol include a molecular formula of C4H9ClO and an average mass of 108.567 Da .Wissenschaftliche Forschungsanwendungen
1. Antimalarial Activity
3-Chloro-2-methylpropan-1-ol derivatives were studied for their potential in antimalarial activity. Specific compounds prepared through elaboration of trans-4-aryl-3-chloro-β-lactams showed moderate antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).
2. Organometallic Chemistry
3-Chloro-2-methylpropan-1-ol was used in reactions with the hydridoruthenium complex [RuClH(CO)(PPh3)3] to study reversible insertion/β-elimination and reductive elimination, leading to the synthesis of various organic compounds (Hiraki et al., 1999).
3. Quantifying Solvent Effects
Studies on solvent effects in heterolysis reactions of tertiary alkyl halides, including 3-Chloro-2-methylpropan-1-ol, provided insights into solute-solvent interactions crucial for various chemical processes (Moreira et al., 2019).
4. Chemoenzymatic Synthesis in Pharmaceuticals
3-Chloro-2-methylpropan-1-ol was used in the chemoenzymatic synthesis of non-tricyclic antidepressants, demonstrating its utility in the pharmaceutical industry (Liu et al., 2000).
5. Synthesis of Adrenergic Blockers
A study focused on synthesizing derivatives of tetrahydroisoquinoline, using 3-Chloro-2-methylpropan-1-ol, led to compounds with moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).
6. Solvolysis in Ionic Liquids
Research on the S(N)1 ionization reaction of 3-Chloro-2-methylpropan-1-ol in ionic liquids provided valuable insights into the solvolysis process in non-traditional solvents (Shim & Kim, 2008).
7. Initiator in Polymerization
3-Chloro-2-methylpropan-1-ol was evaluated as an initiator for the polymerization of 2-methylpropene, contributing to research in polymer chemistry (Nuyken et al., 1985).
8. Asymmetric Reduction in Drug Synthesis
This compound was also used in the asymmetric reduction of 3-chloropropiophenone, yielding chiral precursors for antidepressants (Yang et al., 2009).
9. Interaction with Ketones
Studies explored the interaction of 3-Chloro-2-methylpropan-1-ol with ketones, shedding light on hydrogen bonding and inductive effects in organic chemistry (Mioč et al., 1997).
10. Volumetric Properties in Liquids
Investigations into the volumetric properties of chloroalkanes, including 3-Chloro-2-methylpropan-1-ol, provided crucial data for understanding molecular interactions and structure in liquid systems (Guerrero et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQULNQFAEYXUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445907 | |
| Record name | 1-Propanol, 3-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylpropan-1-ol | |
CAS RN |
10317-10-9 | |
| Record name | 1-Propanol, 3-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



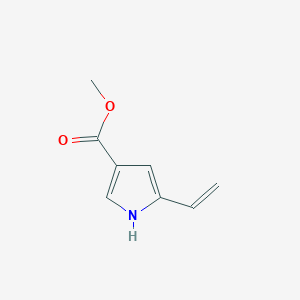
![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)
